molecular formula C16H13BrCl2O3 B2839764 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 443290-04-8

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde

Cat. No. B2839764
CAS RN: 443290-04-8
M. Wt: 404.08
InChI Key: KGDNZQBRUVVPAA-UHFFFAOYSA-N
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Description

3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde (3-BDBE) is an organic compound with a distinctive aromatic odor and a wide range of applications in the field of organic synthesis. It is used as a reagent in the synthesis of a variety of compounds, including drugs and pharmaceuticals, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Applications in Perfumery and Food Flavoring

Compounds similar to "3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde" are often explored for their synthetic routes and applications in industries like perfumery and food flavoring. For instance, the synthesis of vanillin, a closely related benzaldehyde derivative, highlights the importance of such compounds in the pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003).

Antioxidant Evaluation and Biological Properties

Isoxazolone derivatives, which can be synthesized from aromatic aldehydes including benzaldehyde analogs, show significant biological and medicinal properties. These compounds serve as intermediates for synthesizing various heterocycles, indicating the potential pharmaceutical applications of compounds like "this compound" (Rima Laroum et al., 2019).

Environmental and Health Impact Studies

Studies on polybrominated dibenzo-p-dioxins and dibenzofurans offer insights into the environmental and health impacts of brominated compounds. These findings are crucial for understanding the potential implications of manufacturing and using brominated chemical entities, including their roles as flame retardants and their presence in the environment (J. Mennear & C. C. Lee, 1994).

Catalytic Oxidation and Polymerization

The catalytic oxidation of lignins into aromatic aldehydes, such as vanillin and syringaldehyde, demonstrates the chemical versatility and industrial significance of benzaldehyde derivatives in producing valuable chemicals from renewable resources (V. Tarabanko & N. Tarabanko, 2017). Similarly, the polymerization of higher aldehydes into various polymers indicates the relevance of these compounds in materials science and engineering (P. Kubisa et al., 1980).

properties

IUPAC Name

3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2O3/c1-2-21-15-7-11(8-20)5-12(17)16(15)22-9-10-3-4-13(18)14(19)6-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDNZQBRUVVPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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